Thioproperazine-d3 (difumarate)

Description

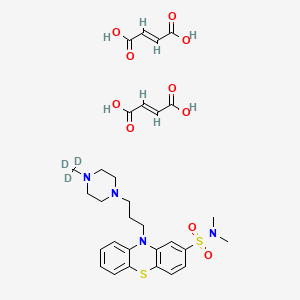

Thioproperazine-d3 (difumarate) is a deuterated analog of the phenothiazine antipsychotic thioproperazine, where three hydrogen atoms are replaced with deuterium. This modification enhances its stability, making it valuable as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies . The difumarate salt form improves solubility and bioavailability, a common strategy in pharmaceutical formulations. Thioproperazine itself is a dopamine antagonist used in psychiatric disorders, but its deuterated variant is primarily employed in analytical research rather than therapeutic applications .

Properties

Molecular Formula |

C30H38N4O10S2 |

|---|---|

Molecular Weight |

681.8 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N,N-dimethyl-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine-2-sulfonamide |

InChI |

InChI=1S/C22H30N4O2S2.2C4H4O4/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,6,11-16H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/i3D3;; |

InChI Key |

CEFNDLGCYCWFOI-YOQGDIOCSA-N |

Isomeric SMILES |

[2H]C(N1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)S(=O)(=O)N(C)C)([2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Parent Compound: Thioproperazine

Understanding the synthesis of the parent compound is essential before discussing deuteration strategies. The synthetic pathway for thioproperazine involves several key steps as depicted in the literature:

Synthetic Route to Thioproperazine

Thioether formation : Reaction between 2-aminothiophenol (1 ) and 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (2 ) yields 4-(2-aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide (3 ).

Sandmeyer reaction : The amino group in compound 3 is transformed into a bromo group using cuprous bromide, producing 4-[(2-bromophenyl)-thio]-N,N-dimethyl-3-nitro-benzenesulfonamide (4 ).

Bechamp reduction : Reduction of the nitro group in compound 4 yields 3-amino-4-((2-bromophenyl)thio)-N,N-dimethylbenzenesulfonamide (5 ).

Goldberg reaction : Cyclization forms the phenothiazine ring system, yielding N,N-dimethyl-10H-phenothiazine-2-sulfonamide (6 ).

Sidechain attachment : Introduction of the piperazine sidechain using 1-(3-chloropropyl)-4-methylpiperazine (7 ) in the presence of sodamide completes the synthesis of thioproperazine (8 ).

Reaction Conditions and Yields

Table 1. Key Reaction Conditions for Thioproperazine Synthesis

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Aminothiophenol + 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | DMF, K2CO3, 80°C, 4-6 h | Compound 3 | 75-85 |

| 2 | Compound 3 + CuBr, t-BuONO | HBr, 0-5°C, then rt, 2 h | Compound 4 | 65-75 |

| 3 | Compound 4 | Fe powder, NH4Cl, EtOH/H2O, reflux, 2 h | Compound 5 | 80-90 |

| 4 | Compound 5 | Cu powder, K2CO3, DMF, 140°C, 6 h | Compound 6 | 60-70 |

| 5 | Compound 6 + 1-(3-Chloropropyl)-4-methylpiperazine | NaNH2, toluene, reflux, 8 h | Thioproperazine | 70-80 |

Methods for Deuterium Incorporation

Several methods can be employed for incorporating deuterium atoms into the thioproperazine structure. The selection of a specific method depends on the target positions for deuteration, required deuterium incorporation level, and synthetic feasibility.

Photoredox-Catalyzed Deuteration

Photoredox catalysis offers a selective approach for deuterium incorporation at specific positions, particularly at α-amino C-H bonds. This method is highly relevant for thioproperazine deuteration, especially for positions adjacent to the piperazine nitrogen.

Mechanism and Catalytic System

The photoredox-catalyzed deuteration involves a hydrogen atom transfer (HAT) protocol that can efficiently install deuterium at α-amino sp3 carbon-hydrogen bonds using isotopically labeled water (D2O) as the deuterium source. The reaction proceeds through:

- Photoexcitation of the iridium photocatalyst

- Single-electron transfer to generate an α-amino radical

- HAT with a thiol catalyst equilibrated with D2O

- Formation of the deuterated product

Experimental Conditions

Table 2. Photoredox-Catalyzed Deuteration Conditions

| Parameter | Condition |

|---|---|

| Photocatalyst | [Ir(F-Meppy)2(dtbbpy)]PF6 (1 mol%) or 4Cz-IPN (2 mol%) |

| HAT Catalyst | Triisopropylsilanethiol (20 mol%) |

| Deuterium Source | D2O (10-20 equiv.) |

| Solvent | Acetonitrile |

| Light Source | 34W blue LED (λ = 450 nm) |

| Temperature | Room temperature |

| Reaction Time | 24 hours |

| Substrate Concentration | 0.1 M |

This method has been successfully applied to various pharmaceutical compounds containing amine functional groups, achieving high levels of deuterium incorporation (>90%). For thioproperazine, this approach would likely target the methyl group on the piperazine ring and potentially the propyl chain connecting to the phenothiazine core.

Base-Mediated Deuteration

Base-mediated deuteration represents another viable approach for introducing deuterium into the thioproperazine structure, particularly at positions adjacent to electron-withdrawing groups or aromatic systems.

Mechanism and Reaction System

The base-mediated deuteration proceeds through:

- Deprotonation of acidic C-H bonds by a strong base

- Formation of a carbanion intermediate

- Deuterium incorporation through quenching with a deuterium source

- Formation of the deuterated product

Experimental Conditions

Table 3. Base-Mediated Deuteration Conditions

| Parameter | Condition |

|---|---|

| Base | KOH (20 mol%) or t-BuOK (1.5 equiv.) |

| Deuterium Source | DMSO-d6 (as solvent) |

| Temperature | 120°C |

| Reaction Time | 4-18 hours |

| Substrate Concentration | 0.25 M |

For thioproperazine, this method would likely target positions adjacent to the sulfonamide group and potentially aromatic C-H bonds. The base-mediated approach has demonstrated high levels of deuterium incorporation (>95%) for various heteroaromatic compounds.

Catalytic Hydrogen-Deuterium Exchange

Catalytic hydrogen-deuterium exchange represents a third approach for deuterating thioproperazine, particularly suitable for aromatic positions and methyl groups.

Mechanism and Catalytic System

The catalytic H/D exchange proceeds through:

- Coordination of the substrate to a transition metal catalyst

- C-H bond activation

- Exchange with a deuterium source

- Release of the deuterated product

Experimental Conditions

Table 4. Catalytic H/D Exchange Conditions

| Parameter | Condition |

|---|---|

| Catalyst | Pd/C (10 wt%) or Pt/C (5 wt%) or [Ir(COD)(py)(PCy3)]PF6 (5 mol%) |

| Deuterium Source | D2O or CD3OD |

| Additive | DCl or NaOD (catalytic) |

| Temperature | 80-120°C |

| Pressure | 1-5 atm |

| Reaction Time | 12-72 hours |

| Substrate Concentration | 0.1 M |

For thioproperazine, this method would be particularly effective for deuterating the methyl groups of the dimethylsulfonamide moiety and potentially the aromatic positions of the phenothiazine core.

Proposed Synthesis of Thioproperazine-d3 Difumarate

Based on the available literature and synthetic methodologies, we propose the following comprehensive approach for the preparation of thioproperazine-d3 difumarate:

Sequential Synthesis Strategy

The most efficient strategy would involve:

- Complete synthesis of thioproperazine according to the established route

- Selective deuteration at specific positions using one of the methods described above

- Formation of the difumarate salt

Selective Deuteration Procedure

For selective deuteration of the methyl groups (particularly the N-methyl group of the piperazine ring), the photoredox-catalyzed method would be most suitable:

- Dissolve thioproperazine (1 equiv., 0.5 mmol) in anhydrous acetonitrile (5 mL)

- Add [Ir(F-Meppy)2(dtbbpy)]PF6 (1 mol%, 0.005 mmol)

- Add triisopropylsilanethiol (20 mol%, 0.1 mmol)

- Add D2O (10 equiv., 5 mmol)

- Irradiate with blue LED light (λ = 450 nm) for 24 hours under nitrogen atmosphere

- Monitor reaction progress by LC-MS

- Purify by preparative HPLC to obtain thioproperazine-d3

Salt Formation

The formation of the difumarate salt would involve:

- Dissolve purified thioproperazine-d3 (1 equiv.) in a minimal amount of acetone or ethanol

- Add fumaric acid (2 equiv.) dissolved in the same solvent

- Stir at room temperature for 2-4 hours

- Filter the precipitated salt and wash with cold solvent

- Dry under vacuum to obtain thioproperazine-d3 difumarate

Analytical Methods for Deuteration Confirmation

Confirmation of successful deuteration and determination of deuterium incorporation levels are critical aspects of the synthesis process.

Mass Spectrometry Analysis

Mass spectrometry provides definitive confirmation of deuterium incorporation:

Table 5. Expected Mass Spectrometry Data for Thioproperazine-d3

| Species | Expected m/z [M+H]+ |

|---|---|

| Thioproperazine | 447.2 |

| Thioproperazine-d1 | 448.2 |

| Thioproperazine-d2 | 449.2 |

| Thioproperazine-d3 | 450.2 |

NMR Spectroscopy

NMR spectroscopy is essential for determining the exact positions of deuteration:

- 1H NMR : Shows reduced integral values for proton signals at the deuterated positions

- 2H NMR (deuterium NMR) : Confirms the presence and positions of deuterium atoms

- 13C NMR : Shows altered multiplicity and reduced intensity for carbon signals attached to deuterium

Liquid Chromatography

High-performance liquid chromatography (HPLC) with appropriate detection methods can determine the purity of the deuterated product and potentially separate different isotopologues.

Table 6. HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (150 × 4.6 mm, 5 μm) |

| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water |

| Flow Rate | 1.0 mL/min |

| Detection | UV (254 nm) and MS |

| Temperature | 30°C |

| Injection Volume | 10 μL |

Chemical Reactions Analysis

Types of Reactions

Thioproperazine-d3 (difumarate) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with specific temperatures, pressures, and solvents used to optimize the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.

Scientific Research Applications

Thioproperazine-d3 (difumarate) has a wide range of scientific research applications, including:

Mechanism of Action

Thioproperazine-d3 (difumarate) exerts its effects by acting as an antagonist on various postsynaptic receptors. It blocks dopaminergic receptors (subtypes D1, D2, D3, and D4), which are involved in the regulation of mood and behavior. Additionally, it acts on serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2 receptors, and muscarinic receptors (M1/M2). These interactions result in a range of effects, including anxiolytic, antidepressive, antiaggressive, and antipsychotic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs of Thioproperazine-d3 (Difumarate)

| Compound | CAS Number | Molecular Formula | Primary Use |

|---|---|---|---|

| Thioproperazine-d3 (difumarate) | sc-472981 | C₂₃H₂₃D₃N₃S·2C₄H₄O₄ (inferred) | Analytical reference standard |

| Thioridazine-d3 5-Sulfoxide | 1330076-56-6 | C₂₁H₂₃D₃N₂OS₂ | Drug impurity reference standard |

| Metofenazate (difumarate) | 522-23-6 | C₃₁H₃₆ClN₃O₅S·2C₄H₄O₄ | Antipsychotic (phenothiazine class) |

Key Differences :

- Deuterium Substitution: Thioproperazine-d3 and thioridazine-d3 are deuterated for analytical stability, whereas metofenazate is non-deuterated and used therapeutically .

- Salt Form : Thioproperazine-d3 and metofenazate use difumarate salts, enhancing solubility, while thioridazine-d3 is a sulfoxide metabolite .

Comparison with Functional Analogs (Antipsychotics)

Table 2: Functional Analogs in the Phenothiazine Class

| Compound | Mechanism of Action | Bioavailability | Therapeutic Use |

|---|---|---|---|

| Thioproperazine | Dopamine D₂ receptor antagonist | Moderate | Schizophrenia, psychosis |

| Chlorpromazine | Broad dopamine/serotonin antagonism | High | Psychosis, nausea/vomiting |

| Metofenazate | Dopamine antagonism | High | Antipsychotic, antiemetic |

Key Findings :

Comparison with Other Difumarate Salts

Table 3: Difumarate Salts Across Therapeutic Classes

Key Insights :

- Mitochondrial Effects : S-15176 difumarate exhibits dual roles—protective in diabetes models but toxic in ischemia-reperfusion injury, highlighting concentration-dependent outcomes .

- Potency : Emedastine difumarate’s antiallergic efficacy surpasses older antihistamines, attributed to its optimized difumarate formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.